molecular formula C19H16ClNO3S2 B11673771 (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673771
M. Wt: 405.9 g/mol
InChI Key: DYZIZJLXSYAZTA-LICLKQGHSA-N
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Description

The compound (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its complex structure, which includes a thiazolidinone ring, a chlorobenzyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a halogenated ketone under basic conditions to form the thiazolidinone core.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiazolidinone intermediate.

    Formation of the Methoxybenzylidene Moiety: This step involves the condensation of a methoxybenzaldehyde with the thiazolidinone intermediate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, solvents like ethanol or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

(5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can be compared to other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinediones, thiazolidinones with different substituents.

    Uniqueness: The presence of the chlorobenzyl and methoxybenzylidene groups imparts unique chemical and biological properties, distinguishing it from other thiazolidinone derivatives.

Properties

Molecular Formula

C19H16ClNO3S2

Molecular Weight

405.9 g/mol

IUPAC Name

(5E)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H16ClNO3S2/c1-21-18(22)17(26-19(21)25)10-13-5-8-15(16(9-13)23-2)24-11-12-3-6-14(20)7-4-12/h3-10H,11H2,1-2H3/b17-10+

InChI Key

DYZIZJLXSYAZTA-LICLKQGHSA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S

Origin of Product

United States

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